4-Ethoxy-3,5-difluorobenzamide
Overview
Description
. It is characterized by the presence of ethoxy and difluoro substituents on a benzamide core, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3,5-difluorobenzamide typically involves electrophilic aromatic substitution reactions. A common synthetic route includes the reaction of 4-ethoxy-3,5-difluoroaniline with an appropriate acylating agent under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,5-difluorobenzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, forming substituted benzene derivatives.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy or difluoro groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include electrophiles such as halogens, nitrating agents, and sulfonating agents for electrophilic aromatic substitution. Nucleophiles such as amines and alkoxides are used for nucleophilic substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts like Lewis acids or bases.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and benzene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Ethoxy-3,5-difluorobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: It is utilized in the development of new materials and chemical products, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethoxy-3,5-difluorobenzamide include other substituted benzamides and benzene derivatives, such as:
Uniqueness
This compound is unique due to the specific combination of ethoxy and difluoro substituents on the benzamide core, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
4-ethoxy-3,5-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUVRXABDGGYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306182 | |
Record name | 4-Ethoxy-3,5-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-23-5 | |
Record name | 4-Ethoxy-3,5-difluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3,5-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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